Dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate

Description

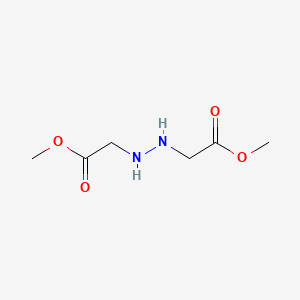

Dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate is a hydrazine-derived compound with two methyl ester groups attached to a central hydrazine backbone. Its molecular formula is C₆H₁₀N₂O₄, and it serves as a versatile intermediate in organic synthesis, particularly in the formation of hydrazide derivatives and coordination complexes. The ester groups enhance its solubility in organic solvents, making it suitable for use in catalytic reactions and pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-[2-(2-methoxy-2-oxoethyl)hydrazinyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-11-5(9)3-7-8-4-6(10)12-2/h7-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSHSIABUSXGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNNCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177100 | |

| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338495-19-4 | |

| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate can be synthesized through a one-pot reaction involving hydrazine and dimethyl oxalate. The reaction typically requires controlled conditions, including a specific temperature range and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate and related compounds:

Key Comparisons :

Functional Groups and Reactivity :

- The methyl ester groups in this compound facilitate nucleophilic substitution reactions, making it reactive toward hydrazine hydrate to form hydrazides . In contrast, the carboxylic acid analog (2,2'-hydrazine-1,2-diyldiacetic acid) is more acidic and prone to metal chelation .

- Amide derivatives (e.g., compound 7a,b ) exhibit enhanced stability due to resonance in the amide bond, reducing hydrolysis susceptibility compared to esters.

Structural Modifications and Properties :

- Aromatic substitutions (e.g., phenyl or thiazole rings in compounds 3 and 12a–c ) introduce steric bulk and electronic effects. For example, phenyl groups in (2Z,2'Z)-dimethyl 2,2'-(hydrazine-1,2-diylidene)bis(2-phenylacetate) stabilize the compound via conjugation, as evidenced by IR and NMR data .

- Thiazole-containing derivatives (e.g., 12a–c ) show varied melting points (130–204°C) and distinct NMR signals for aromatic protons, indicating substituent-dependent packing efficiency and solubility.

Applications: The ester form (this compound) is pivotal in synthesizing hydrazide-based pharmaceuticals and organocatalysts . Acid and amide analogs are utilized in metal coordination and supramolecular chemistry due to their chelating capabilities . Aromatic derivatives (e.g., compound 13 ) are explored for drug interactions, leveraging their planar structures for DNA intercalation or enzyme inhibition .

Research Findings and Data

Spectroscopic Data :

- IR Spectroscopy : Esters show C=O stretches at ~1720 cm⁻¹, while amides exhibit C=O at ~1650 cm⁻¹ due to resonance .

- NMR : Methyl ester protons resonate at δ 3.6–3.8 ppm, whereas aromatic protons in phenyl-substituted analogs appear at δ 6.8–7.5 ppm .

Thermal and Physical Stability :

Biological Activity

Dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate is an organic compound featuring a hydrazine backbone with two acetyl groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 174.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds related to hydrazine derivatives often exhibit significant antimicrobial properties. This compound's structural features suggest potential activity against various bacterial strains. For instance, studies have shown that hydrazine derivatives can enhance the efficacy of traditional antibiotics through synergistic effects.

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Concentration (µg/disc) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 32 | 8 |

| Compound B | Escherichia coli | 27 | 8 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies involving similar compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, derivatives of hydrazine have shown promising results in inhibiting the growth of colon cancer (HCT-116) and cervical cancer (HeLa) cells.

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer effects of hydrazine derivatives, compounds were tested using the MTT assay to determine their IC values against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects while showing minimal toxicity towards normal human cells.

Table 2: IC Values of Related Compounds

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Compound X | HCT-116 | 29.5 |

| Compound Y | HeLa | 57.1 |

| This compound | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Permeabilization : Similar compounds have been shown to disrupt bacterial cell membranes, increasing permeability and leading to cell lysis.

- Inhibition of Enzymatic Pathways : Hydrazine derivatives might interfere with key metabolic pathways in cancer cells and bacteria.

- Synergistic Effects with Antibiotics : The compound may enhance the effectiveness of existing antibiotics by altering bacterial resistance mechanisms.

Q & A

Basic: What are the recommended synthetic pathways for Dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate, and how can reaction efficiency be validated?

Answer:

The compound is typically synthesized via hydrazine-mediated coupling of ester derivatives. A common approach involves reacting hydrazine hydrate with methyl bromoacetate under alkaline conditions. To validate efficiency, monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Quantify yield via gravimetric analysis or NMR spectroscopy (e.g., integration of hydrazine proton signals at δ 6–8 ppm). Ensure purity by melting point determination or mass spectrometry to detect unreacted starting materials or side products .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the hydrazine bridge (NH-NH coupling in H NMR) and ester carbonyl signals (~170 ppm in C NMR).

- FT-IR Spectroscopy : Identify N–H stretching (3200–3400 cm) and ester C=O (1720–1740 cm).

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation.

Cross-reference data with computational simulations (e.g., density functional theory (DFT) for vibrational frequencies) to resolve ambiguities .

Basic: How should researchers address stability concerns during storage and handling?

Answer:

The compound’s hydrazine moiety is sensitive to oxidation and hydrolysis. Store under inert gas (N or Ar) at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via HPLC-MS for oxidation products (e.g., diazenes) or ester hydrolysis. Use Karl Fischer titration to ensure anhydrous conditions during synthesis .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Answer:

Employ quantum chemical calculations (e.g., transition state modeling) to identify rate-limiting steps. Pair with machine learning algorithms to screen solvent/base combinations for maximum yield. For example, simulate solvent polarity effects on nucleophilic substitution kinetics using COSMO-RS models. Validate predictions with Design of Experiments (DoE) frameworks, such as factorial design , to isolate critical variables (e.g., temperature, stoichiometry) .

Advanced: What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Answer:

Discrepancies often arise from metabolic differences (e.g., hepatic activation in vivo). Use toxicokinetic modeling to correlate dosage regimes across models. Conduct metabolite profiling (LC-MS/MS) to identify bioactive species. For mechanistic clarity, apply transcriptomic analysis (RNA-seq) in cell lines vs. animal tissues to compare pathway activation (e.g., oxidative stress markers like Nrf2). Cross-validate with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .

Advanced: How can reactor design improve selectivity in multi-step syntheses involving this compound?

Answer:

Implement continuous-flow reactors to minimize intermediate degradation. Use microfluidic systems for precise control over residence time and mixing. For example, a tubular reactor with inline IR monitoring can dynamically adjust temperature to suppress side reactions. Pair with membrane separation technologies (e.g., nanofiltration) to isolate unstable intermediates, leveraging pore-size selectivity for molecular weight cutoffs .

Advanced: What methodologies validate the compound’s role as a ligand in coordination chemistry?

Answer:

- X-ray Crystallography : Resolve metal-ligand coordination geometry (e.g., binding via hydrazine N atoms).

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detect metal-ligand complexes in solution.

- Cyclic Voltammetry : Assess redox behavior (e.g., ligand-induced shifts in metal oxidation potentials).

Compare with DFT-calculated binding energies to confirm preferential coordination sites .

Advanced: How do solvent polarity and pH influence its reactivity in nucleophilic acyl substitution?

Answer:

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine moiety, while acidic pH protonates the amine, reducing reactivity. Conduct kinetic studies under varied conditions, using stopped-flow spectroscopy to measure rate constants. Plot Hammett correlations to quantify electronic effects of substituents on aryl hydrazine derivatives. Validate with ab initio molecular dynamics simulations of solvent-solute interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.